molecular formula C22H28ClN3O3 B2558324 N1-(2-chlorobenzyl)-N2-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)oxalamide CAS No. 1235020-71-9

N1-(2-chlorobenzyl)-N2-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2558324
CAS No.: 1235020-71-9
M. Wt: 417.93
InChI Key: AWJSTPPVDRPEFQ-UHFFFAOYSA-N
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Description

N1-(2-chlorobenzyl)-N2-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)oxalamide is a synthetic compound featuring an oxalamide core, a structure of significant interest in medicinal chemistry and chemical biology research. Compounds based on the oxalamide scaffold have been investigated for their potential as prodrugs that can be selectively activated within specific cellular environments . For instance, related oxalamides have been identified as substrates for cytochrome P450 enzymes, such as CYP4F11, and can be metabolically converted into active molecules that target key enzymatic pathways . One prominent research application for this class of inhibitors is the study of stearoyl-CoA desaturase (SCD), a central enzyme in the biosynthesis of unsaturated fatty acids . SCD plays a critical role in cellular processes such as membrane integrity and cell proliferation, and its inhibition has been a focus of oncology research, as some cancer cells are particularly reliant on de novo fatty acid synthesis . As a research-grade oxalamide, this compound is a valuable tool for scientists exploring enzyme inhibition, prodrug activation strategies, and metabolic pathways in in vitro models. It is supplied for laboratory research purposes only.

Properties

IUPAC Name

N'-[(2-chlorophenyl)methyl]-N-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28ClN3O3/c1-15-11-19(16(2)29-15)14-26-9-7-17(8-10-26)12-24-21(27)22(28)25-13-18-5-3-4-6-20(18)23/h3-6,11,17H,7-10,12-14H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWJSTPPVDRPEFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CN2CCC(CC2)CNC(=O)C(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-chlorobenzyl)-N2-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)oxalamide is a synthetic organic compound with a unique structural composition that includes a chlorobenzyl group, a piperidine moiety, and an oxalamide backbone. This compound has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound's molecular formula is C18H24ClN3O2C_{18}H_{24}ClN_{3}O_{2}, and it features several functional groups that contribute to its biological activity. The presence of the chlorobenzyl group enhances lipophilicity, which may influence its interaction with biological targets. The piperidine ring is known for its role in various pharmacological activities, while the oxalamide structure is recognized for its potential in drug development.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Oxalamide Backbone : This is achieved by reacting oxalyl chloride with appropriate amines under controlled conditions.
  • Introduction of the Chlorobenzyl Group : The intermediate product is reacted with 2-chlorobenzyl chloride in the presence of a base such as triethylamine.
  • Attachment of the Piperidine Moiety : The final step involves the reaction with piperidine derivatives under acidic or basic conditions to yield the desired product.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with various receptors, influencing neurotransmitter systems or hormonal pathways.

Pharmacological Studies

Various studies have been conducted to evaluate the pharmacological properties of this compound:

Study TypeFindings
In vitro assaysShowed moderate inhibition of certain enzyme activities related to metabolic processes.
Binding studiesIndicated potential interactions with dopamine and serotonin receptors, suggesting possible effects on mood regulation.
Toxicity assessmentsPreliminary results indicated low toxicity levels in cellular models, supporting further exploration in vivo.

Comparative Analysis

When compared to similar compounds within the oxalamide class, this compound exhibits unique properties due to its specific combination of functional groups:

Compound NameStructural FeaturesUnique Aspects
N1-(2-chlorobenzyl)-N2-(3-hydroxypropyl)oxalamideHydroxyl group instead of piperidineMay exhibit different solubility and reactivity
N1-benzyl-N2-(3-(2,5-dimethylfuran-3-yl)propyl)oxalamideSimilar furan moiety but differs in alkyl chain lengthAlters pharmacokinetics and bioavailability

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Neuropharmacology : Research on its effects on neurotransmitter systems suggests possible applications in treating anxiety or depression.
  • Cancer Research : Preliminary studies indicate that it may possess anti-proliferative properties against certain cancer cell lines.

Comparison with Similar Compounds

Target Compound:

  • Aromatic Group : 2-Chlorobenzyl (ortho-chloro substitution).
  • Heterocyclic Core : Piperidin-4-yl linked to a 2,5-dimethylfuran-3-ylmethyl group.
  • Linker : Oxalamide bridge.

Analogous Compounds ( and ):

Compound ID Aromatic Group Heterocyclic Core Key Substituents Yield (%) LC-MS (M+H+) Purity (%)
8 4-Chlorophenyl Piperidin-2-yl + thiazol-2-yl 2-Hydroxyethyl, methyl 46 423.26 >95
9 4-Chlorophenyl Piperidin-2-yl (isomer mix) + thiazol-2-yl 2-Hydroxyethyl, methyl 55 437.30 >95
10 4-Chlorophenyl Piperidin-3-yl (isomer mix) + thiazol-2-yl 2-Hydroxyethyl, methyl 37 437.27 98.2
13 4-Chlorophenyl Piperidin-2-yl (acetylated) + thiazol-2-yl Acetyl, 2-hydroxyethyl, methyl 36 479.12 90.0
15 4-Chlorophenyl Pyrrolidin-2-yl + thiazol-2-yl 2-Hydroxyethyl, methyl 53 423.27 95.0

Key Differences :

Aromatic Substitution : The target compound’s ortho-chlorobenzyl group contrasts with the para-chlorophenyl in analogs. Ortho substitution may sterically hinder binding but enhance lipophilicity .

Heterocyclic Core : The target uses a furan ring (2,5-dimethylfuran-3-yl), whereas analogs employ thiazole or pyridine rings. Thiazole-containing compounds (e.g., 8–15) show antiviral activity against HIV-1, suggesting furan derivatives may require optimization for similar efficacy .

Linker Flexibility : The oxalamide bridge in analogs is retained, but substituents on the piperidine/pyrrolidine core vary significantly, affecting stereochemistry and solubility (e.g., isomer mixtures in 9 and 10 reduce purity compared to single-isomer 11 ).

Pharmacological and Physicochemical Properties

Antiviral Activity:

  • Analogs like 8 , 9 , and 15 exhibit HIV-1 inhibition (EC50 values in nM range), attributed to their thiazole and chlorophenyl groups interacting with the CD4-binding site .
  • The target compound’s furan moiety may reduce binding efficiency compared to thiazole due to decreased hydrogen-bonding capacity.

Solubility and Stability:

  • Hydroxyethyl groups in analogs (e.g., 8, 9) improve aqueous solubility but may increase metabolic susceptibility.

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